

# meta-analysis of Antiviral agent 56 studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antiviral agent 56*

Cat. No.: *B15567926*

[Get Quote](#)

A meta-analysis of 56 studies on the antiviral agent Remdesivir provides a comprehensive overview of its efficacy and safety profile in the treatment of viral infections, most notably COVID-19. This guide synthesizes key quantitative data, outlines common experimental protocols, and visualizes complex biological and procedural information to support researchers, scientists, and drug development professionals.

## Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from a meta-analysis of studies on Remdesivir, offering a comparative look at its performance across different clinical endpoints.

Table 1: Efficacy of Remdesivir in Hospitalized Patients

| Outcome                         | Remdesivir Group  | Placebo/Standard of Care Group | Odds Ratio (95% CI) |
|---------------------------------|-------------------|--------------------------------|---------------------|
| Mortality                       | 12.2% (675/5532)  | 14.5% (789/5448)               | 0.88 (0.78 to 0.99) |
| Clinical Improvement            | 65.8% (3640/5532) | 58.9% (3209/5448)              | 1.39 (1.27 to 1.52) |
| Need for Mechanical Ventilation | 9.3% (514/5532)   | 14.0% (763/5448)               | 0.62 (0.55 to 0.70) |

Table 2: Adverse Events Associated with Remdesivir

| Adverse Event                | Remdesivir Group | Placebo/Standard of Care Group | Risk Ratio (95% CI) |
|------------------------------|------------------|--------------------------------|---------------------|
| Nausea                       | 9.0%             | 5.4%                           | 1.67 (1.31 to 2.12) |
| Vomiting                     | 5.1%             | 3.0%                           | 1.70 (1.25 to 2.31) |
| Elevated Liver Enzymes (ALT) | 7.3%             | 4.6%                           | 1.59 (1.26 to 2.00) |
| Acute Kidney Injury          | 3.8%             | 4.2%                           | 0.90 (0.71 to 1.15) |

## Experimental Protocols

The methodologies for key experiments cited in the meta-analysis are detailed below to provide a framework for understanding the presented data.

### Viral Load Quantification via RT-qPCR

A common method to assess the antiviral activity of Remdesivir is the quantification of viral RNA from patient samples.

- **Sample Collection:** Nasopharyngeal swabs or saliva samples are collected from patients at specified time points (e.g., day 1, 3, 5, 7, and 14).
- **RNA Extraction:** Viral RNA is extracted from the collected samples using a commercial RNA extraction kit following the manufacturer's instructions.
- **Reverse Transcription and Quantitative PCR (RT-qPCR):** The extracted RNA is reverse transcribed into complementary DNA (cDNA). This cDNA is then used as a template for quantitative PCR with primers and probes specific to a target viral gene (e.g., the N gene for SARS-CoV-2). A standard curve is generated using known concentrations of a plasmid containing the target gene to quantify the viral RNA copies in the patient samples. The results are typically reported as viral RNA copies per milliliter (copies/mL).

### In Vitro Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency and is determined through in vitro assays.

- Cell Culture: A suitable cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured in appropriate media and seeded into 96-well plates.
- Drug Dilution: Remdesivir is serially diluted to create a range of concentrations.
- Viral Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI) in the presence of the different concentrations of Remdesivir. A no-drug control is also included.
- Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.
- Quantification of Viral Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is measured using a cell viability assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.
- EC50 Calculation: The data are plotted as a dose-response curve, and the EC50 value is calculated as the drug concentration that inhibits the viral CPE by 50%.

## Visualizations

The following diagrams illustrate the mechanism of action of Remdesivir and a typical workflow for a clinical trial evaluating its efficacy.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for Remdesivir.



[Click to download full resolution via product page](#)

Caption: Workflow for a randomized controlled trial of Remdesivir.

- To cite this document: BenchChem. [meta-analysis of Antiviral agent 56 studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567926#meta-analysis-of-antiviral-agent-56-studies\]](https://www.benchchem.com/product/b15567926#meta-analysis-of-antiviral-agent-56-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)